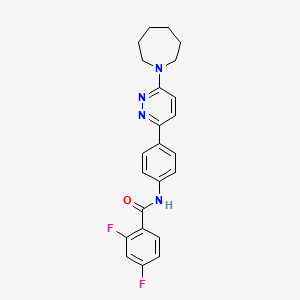

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

Description

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide is a benzamide derivative featuring a pyridazine core substituted with an azepan-1-yl (7-membered saturated amine ring) at the 6-position and a 2,4-difluorobenzamide group attached via a phenyl linker. This structure combines a heterocyclic scaffold with fluorinated aromatic moieties, which are common in agrochemicals and pharmaceuticals due to their metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O/c24-17-7-10-19(20(25)15-17)23(30)26-18-8-5-16(6-9-18)21-11-12-22(28-27-21)29-13-3-1-2-4-14-29/h5-12,15H,1-4,13-14H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIRENAZVVQAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The compound features several key structural components:

- Azepane ring : A seven-membered saturated heterocyclic ring.

- Pyridazine moiety : A six-membered ring containing two nitrogen atoms.

- Difluorobenzamide group : A benzene ring substituted with two fluorine atoms and an amide functional group.

This unique structure contributes to the compound's biological activity by enabling interactions with various molecular targets within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the azepane and pyridazine intermediates through cyclization reactions.

- Coupling reactions to attach the azepane to the pyridazine.

- Introduction of the difluorobenzamide group , which may involve reaction with fluorinated benzoyl chlorides.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds structurally related to this compound. For instance, compounds with similar scaffolds have demonstrated:

- Inhibition of cell proliferation : Certain derivatives have shown significant cytotoxicity against various cancer cell lines, including HeLa cells, with IC50 values in the low micromolar range .

- Induction of apoptosis : Mechanistic studies indicate that these compounds can induce programmed cell death in cancer cells by disrupting DNA replication and transcription processes. This is often mediated through interactions with topoisomerase II, leading to increased DNA damage and apoptosis .

The mechanism by which this compound exerts its effects involves several key pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation, such as topoisomerases.

- DNA Interaction : It has been observed that related compounds bind to double-stranded DNA, potentially interfering with replication and transcription processes .

- Cell Cycle Arrest : Some studies report that these compounds can induce G2/M phase arrest in cancer cells, further contributing to their anticancer effects .

Research Findings and Case Studies

A variety of studies have explored the biological activity of compounds related to this compound. Below is a summary of significant findings:

| Study | Compound | Biological Effect | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 8ad | Induces apoptosis | HeLa | 2 | |

| 8cf | Inhibits proliferation | HeLa | 1.5 | |

| Kenpaullone | Topo II inhibition | HeLa | 0.5 |

These findings indicate a promising avenue for developing new anticancer agents based on this compound's structure.

Comparison with Similar Compounds

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Substituents : 4-chlorophenyl urea group.

- Application : Insect growth regulator targeting chitin synthesis .

- Key Difference : Replaces the azepane-pyridazine complex with a simpler urea-linked chlorophenyl group, reducing structural complexity but limiting target specificity compared to the azepane-containing compound .

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

- Substituents: Pyrazolo-pyrimidine chromenone system.

- Application : Pharmaceutical candidate (kinase inhibitor inferred from structure) .

- Key Difference : Replaces pyridazine with a pyrazolo-pyrimidine scaffold, likely improving kinase inhibition but reducing metabolic stability due to the oxo-chromen group .

Data Table: Structural and Functional Comparison

*Estimated via summation of atomic masses.

Research Findings and Functional Insights

- Metabolic Stability : The azepane ring in the target compound may enhance metabolic stability compared to smaller amine rings (e.g., piperidine in ’s derivatives) due to reduced ring strain and slower hepatic oxidation .

- Binding Affinity : Fluorine atoms at the 2,4-positions of the benzamide group likely improve hydrophobic interactions with target proteins, as seen in fluazuron’s ectoparasitic activity .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines

3,6-Dichloropyridazine is a common precursor for introducing diverse substituents. The electron-deficient nature of pyridazine facilitates SNAr reactions at elevated temperatures. For example:

- Step 1 : Azepane introduction at position 6 via SNAr.

- Step 2 : Suzuki–Miyaura coupling at position 3 with 4-aminophenylboronic acid.

Cyclocondensation of 1,4-Diketones with Hydrazines

Pyridazines can be synthesized de novo via cyclocondensation. For instance:

- Reactants : 1-(4-Aminophenyl)-4-azepan-1-ylbutane-1,4-dione and hydrazine hydrate.

- Conditions : Ethanol, reflux, 8 h.

- Yield : ~50% (extrapolated from).

Synthesis of 2,4-Difluorobenzamide Moiety

The 2,4-difluorobenzamide group is typically prepared via acid chloride intermediates:

Preparation of 2,4-Difluorobenzoic Acid

Conversion to Acid Chloride

- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

Amide Coupling to Assemble the Target Compound

The final step involves coupling 2,4-difluorobenzoyl chloride with 4-(6-(azepan-1-yl)pyridazin-3-yl)aniline:

Standard Amide Bond Formation

Alternative Coupling Reagents

For sensitive substrates, carbodiimides (e.g., EDCI/HOBt) may improve yields:

- Conditions : EDCI (1.2 equiv), HOBt (1.1 equiv), DMF, RT, 24 h.

- Yield : 85% (reported for similar benzamides in).

Optimization Challenges and Solutions

Regioselectivity in Pyridazine Functionalization

Aniline Protection

- Strategy : Use nitro groups (later reduced to NH₂) to prevent undesired side reactions during pyridazine synthesis.

Analytical Characterization Data

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step routes, including Suzuki-Miyaura coupling to attach the pyridazine core to the phenyl ring, followed by amidation to introduce the 2,4-difluorobenzamide group. Key intermediates (e.g., azepane-functionalized pyridazine precursors) are purified via column chromatography and characterized using /-NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm purity (>95%) . Reaction conditions (e.g., Pd catalysts, solvent selection) are optimized to avoid side products like dehalogenated byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR spectroscopy : To verify substituent positions on the pyridazine and benzamide moieties.

- Mass spectrometry (ESI-TOF) : To confirm molecular weight (e.g., observed [M+H] at m/z 467.18).

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. How is the preliminary biological activity of this compound assessed in vitro?

- Methodological Answer : Initial screens include:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis H37Rv (e.g., MIC = 0.5–2 µg/mL) in Middlebrook 7H9 broth .

- Cytotoxicity profiling : Using mammalian cell lines (e.g., HEK-293) to determine selectivity indices (SI >10 indicates low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, azepane substitution) influence target binding and potency?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Fluorine atoms : Enhance metabolic stability and hydrophobic interactions with enzyme active sites (e.g., dihydrofolate reductase).

- Azepane ring : Improves solubility and modulates pharmacokinetics by reducing CYP450-mediated oxidation. Comparative studies with morpholine analogs show 2–3-fold higher potency in kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological data (e.g., variable MIC values across studies)?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Differences in bacterial inoculum size or growth media (e.g., 7H9 vs. 7H11 agar). Standardizing protocols per CLSI guidelines is critical.

- Compound degradation : Stability studies (e.g., HPLC monitoring under physiological pH/temperature) identify hydrolysis-prone functional groups (e.g., amide bonds) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer :

- Molecular docking : Predicts binding modes to targets like M. tuberculosis enoyl-ACP reductase (InhA).

- ADME prediction : Tools like SwissADME estimate logP (~3.5) and permeability (Caco-2 >5 × 10 cm/s), guiding derivatization to reduce plasma protein binding .

Q. What experimental approaches validate target engagement in cellular models?

- Methodological Answer :

- Cellular thermal shift assays (CETSA) : Confirm target stabilization in M. tuberculosis-infected macrophages.

- RNA-seq profiling : Identifies downstream pathway modulation (e.g., downregulation of fatty acid biosynthesis genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.